Panaxydol chlorohydrin

Description

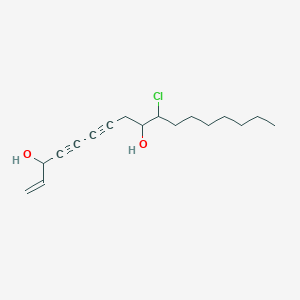

Structure

3D Structure

Properties

CAS No. |

111103-92-5 |

|---|---|

Molecular Formula |

C17H25ClO2 |

Molecular Weight |

296.8 g/mol |

IUPAC Name |

10-chloroheptadec-1-en-4,6-diyne-3,9-diol |

InChI |

InChI=1S/C17H25ClO2/c1-3-5-6-7-10-13-16(18)17(20)14-11-8-9-12-15(19)4-2/h4,15-17,19-20H,2-3,5-7,10,13-14H2,1H3 |

InChI Key |

PBNFQEYKZLUTLH-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |

Canonical SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |

Other CAS No. |

111103-92-5 |

Synonyms |

10-chloro-3,9-dihydroxyheptadec-1-en-4,6-diyne panaxydol chlorohydrin |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Panaxydol Chlorohydrin

Spectroscopic Methods for Structural Confirmation in Isolated Samples

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds, including panaxydol (B150440) chlorohydrin. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to determine the precise arrangement of atoms within the molecule, confirming its identity and stereochemistry. nih.govmdpi.com While panaxydol chlorohydrin has been successfully isolated and identified, detailed, publicly indexed NMR spectral data is often contained within specialized publications. nih.govjst.go.jp

The characterization of this compound by NMR involves analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities. This data allows researchers to piece together the molecular structure.

¹H NMR Spectroscopy : This technique provides information about the different types of protons in the molecule and their immediate chemical environment. For this compound, ¹H NMR would be used to identify signals corresponding to protons on the vinyl group (C1-C2), protons adjacent to the hydroxyl and chloro-substituted carbons, and protons in the long aliphatic chain.

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing a map of the carbon skeleton. It is particularly useful for identifying the characteristic signals of the alkyne carbons (C4, C5, C6, C7) and the carbons bonded to the electronegative oxygen and chlorine atoms.

2D NMR Techniques : Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons separated by two or three bonds, respectively. This suite of experiments is crucial for the unambiguous assignment of all ¹H and ¹³C signals and final structure confirmation. nih.govresearchgate.net

The table below outlines the expected types of signals in the NMR spectra of this compound, which are critical for its structural verification.

| Structural Feature | Expected ¹H NMR Signal Type | Expected ¹³C NMR Signal Type |

| Vinyl Group (-CH=CH₂) | Signals in the olefinic region (δ ~5-6 ppm) | Signals in the olefinic region (δ ~110-140 ppm) |

| Alkyne Carbons (-C≡C-) | No directly attached protons | Characteristic signals in the δ ~60-90 ppm range |

| Hydroxyl-bearing CH | Signal for the proton on the carbon bearing the -OH group | Signal for the carbon atom attached to the -OH group |

| Chlorine-bearing CH | Signal for the proton on the carbon bearing the -Cl group | Signal for the carbon atom attached to the -Cl group |

| Aliphatic Chain (-(CH₂)n-CH₃) | Complex signals in the upfield region (δ ~0.8-2.5 ppm) | Series of signals in the upfield region (δ ~14-40 ppm) |

Mass Spectrometry (MS) Applications in Compound Verification

Mass Spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and elemental composition of a compound, providing essential evidence for its identification. nih.govresearchgate.net In the case of this compound, MS is used to verify the structure proposed by NMR spectroscopy. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI-MS) is one of the techniques that has been utilized to confirm the molecular weights of polyacetylenes isolated from Panax ginseng. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the exact elemental formula of the molecule.

The verification of this compound using mass spectrometry relies on two key pieces of information:

Molecular Ion Peak : This peak corresponds to the mass of the intact molecule. For this compound, the analysis would confirm its molecular formula, C₁₇H₂₅ClO₂, and the corresponding molecular weight. arabjchem.org The presence of a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide definitive evidence for the presence of a chlorine atom in the molecule.

Fragmentation Pattern : The molecule breaks apart in the mass spectrometer in a predictable way. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. For this compound, expected fragmentation would include the loss of small molecules like water (H₂O) from the hydroxyl group and cleavage at various points along the aliphatic chain.

The fundamental properties of this compound determined through mass spectrometry are summarized below.

| Property | Value | Source of Information |

| Molecular Formula | C₁₇H₂₅ClO₂ | Inferred from structural analysis and confirmed by HRMS. arabjchem.org |

| Monoisotopic Mass | 296.1543 g/mol | Calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). |

| Average Molecular Weight | 296.83 g/mol | Calculated based on the natural abundance of all isotopes. |

Chemical Synthesis and Derivatization Strategies for Panaxydol Chlorohydrin Analogs

Methodologies for De Novo Chemical Synthesis of Polyacetylenes

The de novo chemical synthesis of polyacetylenes like Panaxydol (B150440) chlorohydrin relies on a toolbox of powerful organic reactions to construct the characteristic conjugated diyne system and install the required functional groups with precise stereocontrol. A cornerstone of many synthetic routes is the Cadiot-Chodkiewicz cross-coupling reaction . This reaction efficiently joins a terminal alkyne with a 1-haloalkyne, typically in the presence of a copper(I) salt and an amine base, to form an unsymmetrical 1,3-diyne. researchgate.netmdpi.com This method is central to building the C17 carbon backbone of Panaxydol and its analogs.

Another critical methodology is the Corey-Fuchs reaction , which provides a reliable route to terminal alkynes from aldehydes. This two-step process involves the conversion of an aldehyde to a dibromo-olefin, followed by treatment with a strong base to induce elimination and form the alkyne. researchgate.net This transformation is often employed to generate the terminal alkyne fragments required for subsequent coupling reactions.

Furthermore, the Fritsch-Buttenberg-Wiechell rearrangement offers a pathway to synthesize internal alkynes from 1,1-dihalo-olefins. While less common in recent syntheses of panaxydol-like structures, it remains a valuable tool in the broader context of polyacetylene synthesis. researchgate.net

The total synthesis of panaxydol, the epoxide precursor to the chlorohydrin, has been achieved through various routes. An efficient total synthesis of natural panaxydol and its seven stereoisomers has been reported, highlighting key reactions such as the Cadiot-Chodkiewicz cross-coupling, asymmetric alkynylation of aldehydes, and the enantioselective Sharpless epoxidation of allylic alcohols. iupac.org A notable advancement in the synthesis of panaxydol was described in a 2011 patent (CN102351813A), which outlined a five-step stereoselective total synthesis, significantly improving efficiency over earlier, longer routes that often started from chiral pool materials like D-mannitol.

Table 1: Key Methodologies in Polyacetylene Synthesis

| Methodology | Description | Key Reagents/Conditions | Application in Panaxydol Synthesis |

| Cadiot-Chodkiewicz Coupling | Cross-coupling of a terminal alkyne and a 1-haloalkyne to form a 1,3-diyne. | Cu(I) salt (e.g., CuI), amine base (e.g., pyrrolidine) | Construction of the conjugated diyne backbone. researchgate.netmdpi.com |

| Corey-Fuchs Reaction | Two-step conversion of an aldehyde to a terminal alkyne via a dibromo-olefin intermediate. | CBr4, PPh3, then strong base (e.g., n-BuLi) | Preparation of terminal alkyne building blocks. researchgate.net |

| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of primary and secondary allylic alcohols. | Ti(OiPr)4, (+)- or (-)-diethyl tartrate, t-BuOOH | Stereoselective formation of the epoxide ring. iupac.org |

| Asymmetric Alkynylation | Addition of an alkyne to an aldehyde to form a chiral propargyl alcohol. | Chiral catalyst (e.g., (R,R)-BINOL/Ti(OiPr)4), organozinc reagent | Establishment of a key stereocenter. researchgate.net |

Synthetic Approaches for Incorporating Halogen Moieties (Chlorohydrin Formation)

The chlorohydrin functionality in Panaxydol chlorohydrin is believed to be biosynthetically derived from the corresponding epoxide, panaxydol. iupac.org Consequently, synthetic strategies logically focus on the ring-opening of a stereochemically defined epoxide. The regioselective and stereoselective opening of epoxides is a well-established transformation in organic synthesis, and several methods are applicable to the synthesis of this compound.

A common and effective method for the conversion of epoxides to β-chlorohydrins involves the use of a chloride source in the presence of a Lewis or Brønsted acid. For instance, anhydrous zinc chloride (ZnCl2) in acetonitrile (B52724) has been shown to be an efficient system for the regioselective ring-opening of various epoxides to their corresponding chlorohydrins in high yields. researchgate.net The reaction proceeds via activation of the epoxide by the Lewis acid, followed by nucleophilic attack of the chloride ion.

Other reagents capable of effecting this transformation include hydrogen chloride (HCl) or other strong acids in the presence of a chloride salt. The stereochemical outcome of the ring-opening is typically anti, meaning the chloride nucleophile and the resulting hydroxyl group will be on opposite faces of the original epoxide ring. This is crucial for establishing the correct relative stereochemistry in the final product. In the context of the synthesis of panaxytriol (B31408), a related polyacetylene, the stereospecific opening of an epoxide with perchloric acid has been reported. researchgate.net

The regioselectivity of the epoxide opening is also a critical consideration. In the case of panaxydol, the epoxide is flanked by a chiral alcohol on one side and an alkyl chain on the other. Nucleophilic attack can, in principle, occur at either of the two epoxide carbons. The choice of reagents and reaction conditions can influence the site of attack. For many Lewis acid-catalyzed ring-opening reactions of terminal epoxides, the nucleophile preferentially attacks the less substituted carbon.

Table 2: Reagents for Chlorohydrin Formation from Epoxides

| Reagent System | Reaction Conditions | Characteristics | Reference |

| Anhydrous ZnCl2 / CH3CN | Room temperature or reflux | High yields, excellent regioselectivity. | researchgate.net |

| HCl (or other strong acid) / Chloride salt | Varies | Common method, typically gives anti-addition. | chegg.com |

| Perchloric acid | Varies | Used in the synthesis of related polyacetylenes. | researchgate.net |

| Trihaloisocyanuric acid / Triphenylphosphine | Mild, neutral conditions | Regioselective conversion of epoxides to vicinal halohydrins. | organic-chemistry.org |

Strategies for Derivatization to Explore Structure-Activity Relationships

To probe the structure-activity relationships (SAR) of this compound, a variety of analogs can be synthesized. Derivatization strategies typically focus on modifying the key functional groups and stereocenters within the molecule.

One key area for derivatization is the chlorohydrin moiety . The synthesis of analogs where the chlorine is replaced by other halogens (e.g., bromine, fluorine) or other nucleophiles (e.g., azide, thiols) can provide insight into the importance of the chlorine atom and the hydroxyl group for biological activity. These analogs can be prepared by employing different nucleophiles in the epoxide ring-opening step. Furthermore, the stereochemistry of the chlorohydrin can be varied. The synthesis of all possible stereoisomers of panaxydol has been accomplished, and a similar approach could be applied to the chlorohydrin derivatives. iupac.org

Modification of the terminal alkene is another strategy. Hydrogenation of the double bond or its conversion to other functional groups would reveal its role in the molecule's activity. The hydroxyl group at C-3 is also a prime target for derivatization. Acylation or etherification of this alcohol can be readily achieved. For example, the acetylation of the related panaxytriol was shown to modulate its biological activity, suggesting that modifications at this position are likely to be informative. researchgate.net

The polyacetylene chain itself can be modified. Analogs with shorter or longer alkyl chains, or with the diyne unit at different positions, could be synthesized to understand the spatial requirements of the binding pocket of its biological target. The synthesis of a series of amide analogues of related polyacetylenes has been used to carry out SAR studies, indicating that significant structural modifications to the core are feasible. researchgate.net

The exploration of SAR is crucial for identifying the pharmacophore of this compound and for the design of more potent and selective analogs. pharmacologymentor.comresearchgate.net

Challenges and Advancements in Stereoselective Synthesis of Chiral Centers

The synthesis of this compound presents significant stereochemical challenges due to the presence of multiple chiral centers. The absolute and relative configurations of these centers are critical for biological activity.

A major challenge lies in the stereoselective construction of the C-3 alcohol and the C-9, C-10 chlorohydrin . As discussed, the chlorohydrin is typically derived from an epoxide. Therefore, the enantioselective synthesis of the precursor allylic alcohol and the subsequent diastereoselective epoxidation are crucial steps. The Sharpless asymmetric epoxidation has been a cornerstone in this regard, allowing for the highly enantioselective conversion of allylic alcohols to epoxides. iupac.org The stereochemical outcome is predictable based on the chirality of the diethyl tartrate ligand used.

Further advancements in asymmetric catalysis have provided new tools for the stereoselective synthesis of chiral alcohols and epoxides. For example, asymmetric alkynylation reactions, catalyzed by chiral ligands, can establish the stereochemistry of propargyl alcohols, which are key intermediates. researchgate.net The development of methods for the stereoselective reduction of ketones to secondary alcohols also plays a vital role.

The regioselective and stereoselective ring-opening of the epoxide is another critical step that must be carefully controlled. The choice of reagents and conditions is paramount to ensure the desired stereochemical outcome (typically anti-addition) and to control which of the two epoxide carbons is attacked by the nucleophile.

A significant advancement in the field is the use of enzyme-triggered cascade reactions . These biocatalytic methods can offer exquisite stereocontrol and avoid the need for multiple protection and deprotection steps. Chemoenzymatic approaches have been successfully applied to the total synthesis of related polyacetylenes like panaxytriol, demonstrating their power and potential for the synthesis of this compound and its analogs. acs.org

The development of modular and convergent synthetic strategies is also a key advancement. These approaches, often involving the coupling of complex, stereochemically defined fragments, allow for the efficient and flexible synthesis of a library of analogs for SAR studies. nih.gov

Structure Activity Relationship Sar Studies of Panaxydol Chlorohydrin and Its Analogs

Impact of Hydroxyl Moiety Presence and Position on Biological Activities

The presence and position of hydroxyl (-OH) moieties are critical determinants of the biological activity of panax-derived polyacetylenes. Studies comparing various analogs have demonstrated that the number of these groups can significantly modulate their effects.

In research investigating the inhibitory effects of polyacetylenes on the binding of brain-derived neurotrophic factor (BDNF) to its receptor, TrkB, a clear trend emerged. Compounds with a greater number of hydroxyl groups, such as panaxytriol (B31408) (containing three -OH groups), exhibited stronger inhibitory activity compared to those with fewer, like panaxydol (B150440) (two -OH groups) and panaxynol (B1672038) (one -OH group). doi.orgkoreascience.kr This suggests that the hydroxyl moieties are important for the inhibitory effect on BDNF-TrkB binding. doi.org

To further confirm the role of the hydroxyl group, a study compared the activity of panaxytriol to its acetylated form, Ac-panaxytriol. The acetylation effectively "caps" the hydroxyl group, converting it to an ester. The results showed that the inhibitory effect of Ac-panaxytriol on BDNF-TrkB binding was significantly weaker than that of the parent panaxytriol. koreascience.kr This finding strongly indicates that the free hydroxyl moiety is crucial for this specific biological interaction. koreascience.kr The stereochemistry of the hydroxyl group at the C-3 position has also been noted as important, with (3S)-isomers of related polyacetylenes showing significantly higher potency in cytotoxic assays compared to their (3R)-configured counterparts.

Influence of Unsaturated Carbon Chain (Double and Triple Bonds) on Activity Profiles

The defining feature of polyacetylenes is their long carbon chain containing multiple double and triple bonds. This unsaturated system is fundamental to their bioactivity. The rigid structure and electron-rich nature of the diyne (two triple bonds) functionality make it a reactive center susceptible to nucleophilic attack, which is believed to contribute to the cytotoxicity of these compounds.

Role of Chlorine Atom in Modulating Molecular Interactions and Bioactivity

The substitution of a hydrogen atom with a chlorine atom represents a significant modification to the panaxydol structure, creating panaxydol chlorohydrin. Halogen atoms like chlorine can alter a molecule's size, lipophilicity, and electronic distribution, thereby influencing how it interacts with biological targets.

Research has identified this compound as a potent cytotoxic agent. A study isolating it from Korean ginseng reported its activity against L1210 leukemia cells, with an ED50 (median effective dose) value of 0.50 µg/mL. koreascience.kr Another chlorinated polyacetylene, 1-chloropanaxydiol, has also been noted for its cytotoxicity. koreascience.kr

When comparing the cytotoxicity of this compound to its non-chlorinated parent compound, panaxydol, an interesting relationship appears. Against the same L1210 cell line, panaxydol has been reported to have an ED50 of 0.03 µg/mL. nih.gov This suggests that for this specific cell line, the addition of the chlorine atom in this compound, which replaces the epoxide ring of panaxydol, results in a molecule with lower, though still potent, cytotoxic activity. This highlights that the epoxide group in panaxydol is a more potent feature for cytotoxicity against L1210 cells than the chlorohydrin functionality that replaces it.

Comparative SAR Analysis with other Panax-derived Polyacetylenes (e.g., Panaxydol, Panaxynol, Panaxytriol)

A comparative analysis of this compound's activity alongside its more common relatives—panaxydol, panaxynol, and panaxytriol—reveals that subtle structural differences lead to distinct activity profiles. These differences are evident both in their cytotoxicity against cancer cells and in other biological assays.

In terms of cytotoxicity, panaxydol is consistently reported as the most potent among the non-chlorinated analogs. One study found the order of cytotoxicity against L1210 cells to be panaxydol > panaxynol > panaxytriol. Electron microscopy in that study revealed that the compounds caused damage to the plasma membranes of L1210 cells in proportion to their cytotoxic strength. However, the bioactivity profile changes for other effects. For instance, when tested for their ability to elevate intracellular cyclic AMP (cAMP) levels in L1210 cells, panaxytriol caused a more significant increase than panaxydol, while panaxynol had no significant effect.

This divergence in activity is also clear in their neurotrophic receptor binding inhibition. As mentioned previously, panaxytriol, with its three hydroxyl groups, is a more potent inhibitor of BDNF-TrkB binding than panaxydol or panaxynol. doi.org This demonstrates that a structural feature that enhances one type of biological activity (e.g., the epoxide in panaxydol for cytotoxicity) may be less important for another (e.g., BDNF-TrkB binding, where hydroxyl groups are key).

Interactive Data Table: Comparative Biological Activities of Panax Polyacetylenes

| Compound | Key Structural Features | Activity Type | Cell Line / Target | Activity (ED50 / IC50) | Reference |

| This compound | Chlorohydrin, 2 OH groups | Cytotoxicity | L1210 | 0.50 µg/mL | koreascience.kr |

| Panaxydol | Epoxide, 2 OH groups | Cytotoxicity | L1210 | 0.03 µg/mL | nih.gov |

| Panaxydol | Epoxide, 2 OH groups | Cytotoxicity | MK-1 | 0.016 µg/mL | koreascience.kr |

| Panaxynol | 1 OH group | Cytotoxicity | L1210 | 0.38 µg/mL | |

| Panaxytriol | 3 OH groups | Cytotoxicity | L1210 | 0.42 µg/mL | |

| Panaxytriol | 3 OH groups | Cytotoxicity | MK-1 | 0.171 µg/mL | koreascience.kr |

| Panaxytriol | 3 OH groups | BDNF-TrkB Binding Inhibition | ELISA | Most potent of the three | doi.org |

| Panaxydol | 2 OH groups | BDNF-TrkB Binding Inhibition | ELISA | Less potent than Panaxytriol | doi.org |

| Panaxynol | 1 OH group | BDNF-TrkB Binding Inhibition | ELISA | Less potent than Panaxytriol | doi.org |

Computational Chemistry and Molecular Modeling for SAR Predictions

While traditional SAR studies rely on synthesizing and testing analogs, modern drug discovery often employs computational chemistry and molecular modeling to predict bioactivity and rationalize experimental findings. These in silico techniques are valuable for understanding how ligands like this compound might interact with protein targets at a molecular level.

Molecular docking is a key computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. For polyacetylenes, docking studies can help explain observed SAR. For example, in silico investigations of other polyacetylenes have been used to rationalize their inhibitory activity against enzymes like COX-2 and 5-LOX. Such studies can model the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, providing a structural basis for the compound's activity.

Although specific molecular docking studies for this compound are not widely published, the methodology has been applied to other phytochemicals from Panax ginseng to explore their therapeutic potential against various targets. For this compound and its analogs, docking simulations could be used to:

Predict potential protein targets in the human body.

Compare the binding affinity of panaxydol, panaxynol, panaxytriol, and this compound to a specific target, helping to explain differences in their potency.

Visualize how the hydroxyl groups and chlorine atom participate in binding, clarifying their role in molecular interactions.

By generating and scoring these binding poses, computational models can guide the design of new, more potent, or more selective analogs for future synthesis and testing, accelerating the process of drug discovery.

Pre Clinical Investigation of Panaxydol Chlorohydrin S Molecular Mechanisms of Action

Modulation of Neurotrophin Receptor Binding Pathways

Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons. Their effects are mediated through binding to specific receptors, such as the Trk family of tyrosine kinase receptors and the p75 neurotrophin receptor (p75NTR). The modulation of these pathways is a key area of investigation for therapeutic agents targeting neurological and other disorders.

Inhibition of Brain-Derived Neurotrophic Factor (BDNF)-TrkB Interactions in Cellular Models

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), initiating signaling cascades that support neuronal plasticity, survival, and growth.

Research on a hexane (B92381) extract of Panax ginseng, which contains a mixture of polyacetylene compounds including panaxydol (B150440), panaxydol chlorohydrin, and panaxytriol (B31408), demonstrated strong inhibitory effects on the binding of BDNF to its TrkB receptor. While the extract as a whole showed significant inhibition, further analysis indicated that other polyacetylenes within the extract, such as panaxytriol, were particularly potent, dose-dependent inhibitors of this interaction. The specific, individual contribution of this compound to this inhibitory activity was not quantified in these studies.

Effects on β-Nerve Growth Factor (β-NGF)-p75 Neurotrophin Receptor (p75NTR) Binding in Cellular Models

β-Nerve Growth Factor (β-NGF) is another key neurotrophin that, in addition to TrkA, binds to the p75 neurotrophin receptor (p75NTR). The p75NTR is a multifaceted receptor that can mediate various cellular responses, including apoptosis and survival, depending on the cellular context and co-receptors present.

The same Panax ginseng hexane extract containing this compound was also found to inhibit the binding of β-NGF to the p75NTR. This suggests that components within the extract can interfere with the signaling pathways mediated by this receptor. However, similar to the findings with BDNF-TrkB, the studies did not isolate the specific inhibitory activity of this compound from the other polyacetylene constituents of the extract.

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms in Cancer Cell Lines

This compound has been evaluated for its potential as an anticancer agent by examining its ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.

Cellular Proliferation Inhibition Assays (e.g., L1210 cells)

The cytotoxic potential of this compound has been demonstrated in cellular proliferation assays. In a study utilizing murine leukemia L1210 cells, this compound exhibited significant cytotoxic activity. nih.gov The compound was found to inhibit the proliferation of these cancer cells with a potent ED50 value, as detailed in the table below. nih.gov

| Compound | Cell Line | Cytotoxicity (ED50) |

| This compound | L1210 | 0.50 µg/mL |

Apoptotic Pathway Activation (e.g., Caspase-3 Activation, PARP Cleavage in HL60 cells for panaxydol)

While specific studies detailing the apoptotic mechanisms of this compound are limited, research on the closely related compound, panaxydol, provides insight into the potential pathways. In studies using human promyelocytic leukemia HL-60 cells, panaxydol was shown to be a potent inducer of apoptosis. nih.govmdpi.com

The mechanism of panaxydol-induced apoptosis in HL-60 cells involves the activation of a critical executioner caspase, Caspase-3. nih.govmdpi.com Western blot analysis revealed that treatment with panaxydol led to the proteolytic cleavage of the 32 kDa pro-caspase-3 into its active subunits. mdpi.com This activation of Caspase-3 subsequently leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of the 116 kDa PARP protein into an 85 kDa fragment is a hallmark of apoptosis and was observed in HL-60 cells following treatment with panaxydol. nih.govmdpi.com This cascade of events confirms that panaxydol's cytotoxic effects are mediated, at least in part, through the induction of the classical apoptotic pathway. mdpi.com

Investigation of Anti-inflammatory Pathways in Cellular Models

To date, specific studies investigating the molecular mechanisms of this compound in anti-inflammatory pathways within cellular models have not been reported in the scientific literature. While other compounds from Panax ginseng, such as ginsenosides (B1230088) and other polyacetylenes like panaxynol (B1672038), have been shown to possess anti-inflammatory properties through modulation of pathways like NF-κB and MAPK, these findings cannot be directly attributed to this compound. nih.gov Therefore, the role of this specific compound in modulating inflammatory responses at the cellular level remains an area for future investigation.

Potential Role in Inhibiting Inflammasome Activation (e.g., NLRP3 Inflammasome for panaxydol)

Recent studies have identified panaxydol as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines. Research has shown that panaxydol can effectively block the activation of this complex mdpi.comnih.gov.

The inhibitory action of panaxydol is specific to the NLRP3-dependent pathway mdpi.com. Mechanistically, it is suggested that panaxydol may interact with the ATP-binding motif of the NLRP3 protein mdpi.com. This interaction prevents the assembly of the inflammasome complex, which consists of the NLRP3 protein, the adapter ASC protein, and pro-caspase-1 mdpi.comnih.gov. By disrupting this assembly, panaxydol effectively blocks several downstream events, including:

Caspase-1 activation mdpi.comnih.gov

The release of inflammasome-related cytokines, such as IL-1β mdpi.comnih.gov

Pyroptotic cell death, an inflammatory form of programmed cell death mdpi.com

This targeted inhibition of the NLRP3 inflammasome suggests a significant potential for panaxydol and its derivatives in modulating inflammatory conditions where this pathway is overactive mdpi.com.

Modulation of Pro-inflammatory Mediators

Panaxydol has demonstrated the ability to modulate the expression and production of various pro-inflammatory mediators. By suppressing these key molecules, it can attenuate the inflammatory cascade. In vivo studies have shown that panaxydol plays a beneficial role in reducing tissue inflammation by disrupting the NLRP3 inflammasome mdpi.com. The inhibition of inflammasome activation directly leads to a decreased secretion of mature IL-1β, a potent pro-inflammatory cytokine mdpi.comnih.gov.

Furthermore, research on related polyacetylenes from Panax species indicates a broader anti-inflammatory profile. These compounds can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing other pro-inflammatory mediators frontiersin.org.

| Mediator | Effect of Panaxydol | Mechanism |

| NLRP3 Inflammasome | Inhibition | Prevents assembly and activation mdpi.com |

| Caspase-1 | Reduced Activation | Downstream effect of NLRP3 inhibition mdpi.comnih.gov |

| IL-1β | Decreased Secretion | Blocked maturation and release mdpi.comnih.gov |

| Pyroptosis | Inhibition | Prevents inflammatory cell death mdpi.com |

Antioxidant Mechanisms at the Cellular Level

The antioxidant properties of panaxydol contribute significantly to its protective effects at the cellular level. It appears to act through multiple mechanisms to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.

Mitigation of Oxidative Stress Markers

Panaxydol has been shown to mitigate the damage caused by oxidative stress. In studies involving cancer cells, panaxydol-induced apoptosis was linked to the generation of oxidative stress, which then triggered endoplasmic reticulum (ER) stress nih.gov. However, in other contexts, polyacetylenes from ginseng, including panaxydol, have demonstrated protective antioxidant effects. For instance, they have been shown to suppress the formation of lipoperoxides in the liver, which are key markers of oxidative damage to lipids nih.gov. This suggests that the effect of panaxydol on oxidative stress may be context-dependent, potentially increasing it in cancer cells to induce death while protecting healthy cells from oxidative damage.

Regulation of Cellular Antioxidant Systems

Panaxydol and related compounds can bolster the cell's own antioxidant defense systems. One of the key pathways involved is the Keap1-Nrf2/HO-1 pathway frontiersin.org. Panaxydol has been shown to upregulate this pathway, which plays a crucial role in the cellular response to oxidative stress frontiersin.org. The transcription factor Nrf2, once activated, translocates to the nucleus and initiates the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This upregulation enhances the cell's capacity to neutralize ROS and protect itself from damage.

| Antioxidant Mechanism | Effect of Panaxydol/Related Compounds | Outcome |

| Lipid Peroxidation | Inhibition of lipoperoxide formation nih.gov | Reduced damage to cell membranes |

| Keap1-Nrf2/HO-1 Pathway | Upregulation/Activation frontiersin.org | Enhanced expression of antioxidant enzymes |

| Cellular Antioxidant Capacity | Increased | Improved resilience against oxidative stress |

Exploratory Research into Other Potential Molecular Targets

Beyond its anti-inflammatory and antioxidant effects, research into panaxydol has uncovered other molecular targets, particularly within the nervous system.

Effects on Axonal Growth Signaling Pathways (e.g., cAMP, ERK, in PC12 neuronal cell models for panaxydol)

Panaxydol has been found to promote neurite outgrowth and may play a role in nerve regeneration imrpress.comimrpress.com. In PC12 neuronal cell models, panaxydol stimulates neurite outgrowth by mimicking the effects of Nerve Growth Factor (NGF) imrpress.com. This action is mediated through the activation of a specific signaling cascade: the cAMP-Epac1-Rap1-MEK-ERK-CREB pathway imrpress.com.

The activation of this pathway by panaxydol leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes crucial for neuronal survival and plasticity. Furthermore, in vivo studies using a sciatic nerve transection model in rats showed that panaxydol treatment significantly upregulated the mRNA expression of brain-derived neurotrophic factor (BDNF) and its receptors in the injured nerve tissue imrpress.comimrpress.com. BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. This suggests that panaxydol can promote nerve regeneration by modulating key neurotrophic factor signaling pathways imrpress.comimrpress.com.

Inhibition of Cell Oxidase Activity (for panaxydol)korea.ac.kr

Panaxydol has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. nih.govnih.gov A key element in this process is the activation of NADPH oxidase. nih.govnih.gov

Studies have demonstrated that panaxydol treatment leads to the translocation of the regulatory subunits p47phox and p67phox to the cell membrane, which is a critical step in the activation of NADPH oxidase. nih.gov This activation of NADPH oxidase is instrumental in the initial generation of ROS. nih.gov The subsequent increase in intracellular calcium levels ([Ca2+]i) further activates JNK and p38 MAPK, which in turn play a crucial role in sustaining the activation of NADPH oxidase and the production of ROS. nih.govnih.gov

The generation of ROS by NADPH oxidase appears to be a primary event, which then triggers a secondary wave of ROS production from the mitochondria. nih.gov This cascade of events, initiated by the activation of cell oxidase activity, is a central mechanism in the pro-apoptotic effects of panaxydol observed in pre-clinical models.

| Molecular Target/Process | Observed Effect of Panaxydol | Reference |

|---|---|---|

| NADPH Oxidase | Activation | nih.govnih.gov |

| p47phox and p67phox Subunits | Translocation to cell membrane | nih.gov |

| Reactive Oxygen Species (ROS) | Initial generation by NADPH oxidase, followed by mitochondrial production | nih.gov |

| JNK and p38 MAPK | Activation, leading to NADPH oxidase activation | nih.govnih.gov |

Advanced Analytical Research Methodologies for Panaxydol Chlorohydrin

Quantitative and Qualitative Analysis in Biological Matrices and Plant Extracts

The qualitative and quantitative analysis of Panaxydol (B150440) chlorohydrin, a polyacetylene first isolated from Korean ginseng root, relies on a multi-step process involving efficient extraction and sensitive detection methods. nih.gov Plant matrices, primarily from Panax species, are the main source for this compound.

Extraction from Plant Material: The initial step involves the preparation of the plant material, which typically includes drying (e.g., lyophilization or air-drying) and grinding to a fine powder to increase the surface area for solvent extraction. mdpi.com Polyacetylenes, being liposoluble, are commonly extracted using nonpolar solvents like hexane (B92381). nih.gov Other organic solvents and techniques such as microwave-assisted and ultrasound-assisted extraction may also be employed to enhance efficiency. mdpi.com The resulting crude extract contains a complex mixture of phytochemicals.

Qualitative Analysis: Qualitative analysis aims to confirm the presence of Panaxydol chlorohydrin and other related compounds. This is often achieved through chromatographic techniques coupled with spectroscopic detectors. Thin-Layer Chromatography (TLC) can be used for rapid preliminary screening. nih.gov For more definitive identification, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is preferred. researchgate.netresearchgate.net These methods separate the components of the extract, and the resulting data (retention time, UV-Vis spectrum, and mass-to-charge ratio) are compared against a purified reference standard or literature data for identification.

Quantitative Analysis: Quantitative analysis determines the exact amount of this compound in a given matrix. HPLC with UV detection is a common method for quantifying polyacetylenes. nih.gov For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique provides precise quantification even at very low concentrations. A typical quantitative workflow involves creating a calibration curve using a series of known concentrations of a purified this compound standard.

Table 1: Overview of Analytical Techniques for this compound Analysis

| Technique | Analysis Type | Primary Application | Key Advantages |

|---|---|---|---|

| TLC | Qualitative | Preliminary screening of plant extracts | Rapid, low cost |

| HPLC-UV/DAD | Qualitative & Quantitative | Purity assessment and quantification in extracts | Robust, widely available |

| LC-MS/MS | Qualitative & Quantitative | Trace-level quantification in biological matrices | High sensitivity and selectivity |

| GC-MS | Qualitative & Quantitative | Analysis of volatile or derivatized polyacetylenes | Excellent separation for volatile compounds |

| NMR | Qualitative | Structural elucidation | Provides detailed structural information |

Advanced Spectrometric Techniques (e.g., High-Resolution Mass Spectrometry, GC-MS)

Advanced spectrometric techniques provide the high resolution and sensitivity required to unambiguously identify and characterize this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) and utilizing analyzers like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is indispensable for the structural confirmation of this compound. mdpi.comchromatographyonline.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental formula of the parent molecule and its fragments. nih.gov This capability is crucial for distinguishing this compound from other co-eluting compounds with similar nominal masses. Tandem MS (MS/MS) experiments on an HRMS platform further provide detailed structural information through the analysis of fragmentation patterns, which helps in elucidating the compound's structure. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of polyacetylenes. nih.govkoreascience.krnih.gov Due to the thermal lability and relatively low volatility of this compound, a derivatization step (e.g., silylation) is often required to convert the hydroxyl groups into more volatile and thermally stable TMS-ethers. The derivatized compound is then separated on a capillary GC column and detected by a mass spectrometer. A sensitive GC-MS method operating in selected ion monitoring (SIM) mode has been successfully developed for the quantification of the related polyacetylenes, panaxynol (B1672038) and panaxydol, demonstrating much lower detection limits than HPLC-UV methods. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS techniques provide information on mass and fragmentation, NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, HMBC) is the most powerful tool for the complete structural elucidation of a novel compound like this compound. researchgate.net Isotope labeling studies, for instance using ¹³CO₂ fed to P. ginseng plants, coupled with NMR analysis can reveal the biosynthetic pathway of related polyacetylenes like panaxydol, confirming its origin from acetyl-CoA. nih.govmdpi.com

Chromatographic Purity Assessment and Isomeric Separation Techniques

Ensuring the purity and correct isomeric form of this compound is critical for any research application.

Chromatographic Purity Assessment: HPLC is the primary method for assessing the purity of a this compound isolate. A high-purity sample should ideally present as a single, sharp, and symmetrical peak in the chromatogram. Purity is often determined using a DAD by calculating the peak area percentage at multiple wavelengths. The absence of co-eluting impurities can be further verified using peak purity analysis software that compares spectra across the peak. LC-MS can also be used to check for impurities that may not have a UV chromophore but are detectable by mass.

Isomeric Separation: this compound contains multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have different biological activities. Therefore, separating and identifying the specific active isomer is crucial.

Chiral chromatography is the most effective method for separating enantiomers. nih.gov This can be achieved using several approaches:

Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral stationary phase can directly separate enantiomers based on the differential formation of transient diastereomeric complexes. researchgate.net

Chiral Derivatizing Agents: The compound can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The absolute configuration of the separated isomers can be determined using techniques like X-ray crystallography or by comparing their optical rotation and circular dichroism (CD) spectra with known standards or theoretical calculations. nih.gov

Development of Standardized Analytical Protocols for Research Reproducibility

To ensure that research findings are consistent and comparable across different laboratories, the development and adherence to standardized analytical protocols are essential. A standardized protocol for this compound should encompass all stages from sample handling to data analysis.

Key Components of a Standardized Protocol:

Sample Collection and Preparation: Detailed procedures for the collection, storage, and extraction of the plant or biological material to minimize degradation of the target analyte.

Reference Standard: Use of a well-characterized, high-purity reference standard of this compound for identification and quantification.

Instrumentation and Conditions: Precise specifications for the analytical instruments (e.g., HPLC, GC-MS) and their operating parameters, including column type, mobile phase/carrier gas composition, gradient/temperature program, and detector settings.

Method Validation: The analytical method must be thoroughly validated according to established guidelines (e.g., ICH, FDA).

Table 2: Essential Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Application of Chemoinformatics and Metabolomics in Profiling

Metabolomics and chemoinformatics are powerful, systems-level approaches that can provide a broader understanding of this compound's role and properties.

Metabolomics: Metabolomics involves the comprehensive profiling of all low molecular weight metabolites in a biological system. By applying untargeted metabolomic workflows using LC-HRMS or GC-MS to different Panax species, cultivars, or tissues, researchers can create detailed metabolic fingerprints. nih.govresearchgate.netnih.govresearchgate.net Subsequent analysis of this complex data using multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can reveal how the concentration of this compound and related polyacetylenes varies with factors like plant age, growing conditions, or in response to stress. chromatographyonline.comnih.gov This approach helps to identify the optimal sources and conditions for obtaining high yields of the compound and provides insights into its physiological role within the plant. nih.gov

Chemoinformatics: Chemoinformatics utilizes computational tools to analyze chemical and biological data. researchgate.net For this compound, chemoinformatics can be applied in several ways:

Database Management: Creating databases of polyacetylenes and their measured properties (e.g., spectral data, biological activity).

Structure-Property Prediction: Using the chemical structure of this compound to compute various physicochemical properties and molecular descriptors.

Similarity Searching: Identifying other known compounds with similar structural features, which may suggest similar biological activities or analytical behaviors. neovarsity.org

Virtual Screening: Docking the 3D structure of this compound into the active sites of biological targets (e.g., enzymes, receptors) to predict potential mechanisms of action.

By integrating these advanced analytical and computational methodologies, researchers can build a comprehensive understanding of this compound, from its fundamental chemical properties to its broader biological context.

Future Directions and Emerging Research Avenues for Panaxydol Chlorohydrin

Elucidation of Species-Specific Biosynthetic Enzymes and Genetic Engineering for Enhanced Production

The biosynthetic pathway of Panaxydol (B150440) chlorohydrin is an area ripe for investigation. While the general pathway for related polyacetylenes like panaxydol is thought to originate from fatty acids such as crepenynic acid via a polyketide-type mechanism, the specific enzymes responsible for the chlorination and subsequent modifications to form Panaxydol chlorohydrin are unknown. Future research should focus on identifying and characterizing these species-specific enzymes in Panax ginseng.

Advanced molecular techniques could be employed to achieve this. For instance, transcriptomic analysis of Panax ginseng tissues actively producing this compound could reveal candidate genes encoding for halogenases or other modifying enzymes. Once identified, these genes could be cloned and expressed in heterologous systems, such as yeast or E. coli, to confirm their enzymatic function.

A deeper understanding of the biosynthetic pathway would pave the way for genetic engineering strategies aimed at enhancing the production of this compound. Overexpression of key biosynthetic genes in Panax cell or root cultures could lead to significantly higher yields of the compound. Furthermore, synthetic biology approaches could be utilized to reconstruct the entire biosynthetic pathway in a microbial host, offering a sustainable and scalable production platform independent of plant cultivation.

Comprehensive Investigation of Stereoisomer-Specific Biological Activities and Mechanisms

This compound possesses chiral centers, meaning it can exist in various stereoisomeric forms. It is well-established in pharmacology that different stereoisomers of a compound can exhibit markedly different biological activities and mechanisms of action. To date, the stereospecific bioactivities of this compound have not been explored.

A critical future direction is the stereoselective synthesis of all possible stereoisomers of this compound. This would enable a systematic investigation into how the spatial arrangement of atoms influences the compound's biological effects. Each stereoisomer should be subjected to a battery of in vitro assays to assess their cytotoxicity against a panel of cancer cell lines, as well as their anti-inflammatory, neuroprotective, and antimicrobial properties.

For the most active stereoisomers, in-depth mechanistic studies will be crucial. This should involve identifying their molecular targets and elucidating the signaling pathways they modulate. Techniques such as affinity chromatography, immunoprecipitation-mass spectrometry, and cellular thermal shift assays (CETSA) could be employed to identify direct binding partners. Subsequent cell-based assays would then be necessary to validate these interactions and understand their functional consequences.

Exploration of Synergistic Effects with Other Phytochemicals from Panax Extracts

The traditional use of whole Panax extracts suggests that the therapeutic effects may arise from the synergistic interactions of multiple phytochemicals rather than the action of a single compound. It is plausible that this compound acts in concert with other constituents of ginseng, such as ginsenosides (B1230088), polysaccharides, and other polyacetylenes, to produce a more potent biological effect.

Future research should systematically investigate these potential synergistic relationships. This can be achieved through in vitro checkerboard assays, where this compound is tested in combination with other purified Panax phytochemicals across a range of concentrations. The combination index (CI) method can then be used to quantify the nature of the interaction (synergism, additivity, or antagonism).

For synergistic combinations identified in vitro, further validation in animal models of disease is warranted. These studies could not only enhance the therapeutic potential of this compound but also provide a scientific basis for the formulation of more effective Panax-based therapies.

Development of Novel In Vitro and Ex Vivo Models for Mechanism-Oriented Research

To gain deeper insights into the mechanisms of action of this compound, the development and utilization of sophisticated in vitro and ex vivo models are essential. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to recapitulate the complexity of native tissues.

Future studies should leverage three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately mimic the in vivo microenvironment. For example, tumor spheroids could provide a more realistic model for evaluating the anti-cancer efficacy and tumor penetration of this compound. Similarly, patient-derived organoids could offer a platform for personalized medicine approaches.

Ex vivo models, using fresh patient- or animal-derived tissues, also represent a valuable tool. For instance, precision-cut tissue slices of tumors or other organs can be used to study the effects of this compound in a more physiologically relevant context, preserving the native tissue architecture and cell-cell interactions. These advanced models will be instrumental in bridging the gap between in vitro findings and in vivo efficacy.

Integration of Omics Technologies (Proteomics, Transcriptomics) for Deeper Mechanistic Insights

The integration of "omics" technologies, such as proteomics and transcriptomics, offers a powerful, unbiased approach to unraveling the complex biological mechanisms of this compound. These technologies can provide a global view of the cellular changes induced by the compound, leading to the identification of novel drug targets and biomarkers.

Transcriptomic analysis, using techniques like RNA-sequencing, can reveal the genome-wide changes in gene expression following treatment with this compound. This can help to identify the signaling pathways and biological processes that are modulated by the compound.

Q & A

Q. What are the key structural features of Panaxydol chlorohydrin, and how are they characterized in experimental settings?

this compound (C17H21ClO3) is a polyacetylene derivative with a hydroxyl group, chlorine atom, and oxygen bridge. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, particularly -, -, and -NMR, to resolve stereochemical ambiguities. For instance, -NMR chemical shifts are critical for distinguishing between C5- and C6-chlorinated isomers, as seen in fluorouracil analogs . Mass spectrometry (MS) and X-ray crystallography further validate purity and spatial configuration .

Q. What synthetic routes are commonly employed for this compound, and what by-products should researchers anticipate?

The compound is synthesized via chlorohydrin formation, where chlorine and water are added across a double bond. This reaction often occurs in aqueous HCl or using tert-butyl hypochlorite. Key by-products include epoxides (from competing epoxidation) and hydrated chlorides, particularly under prolonged reaction times. Researchers must monitor pH, as alkaline conditions favor deprotonation over chlorohydrin formation, altering product distribution .

Q. How can researchers assess the biological activity of this compound in vitro?

Standard assays include cytotoxicity screening (e.g., MTT assay), enzyme inhibition studies (e.g., cyclooxygenase or lipoxygenase inhibition), and receptor-binding assays. For neurotrophin-related studies, hair follicle organ cultures or keratinocyte models are used to evaluate inhibitory effects on receptor-mediated pathways . Dose-response curves and IC values should be calculated with at least three biological replicates.

Advanced Research Questions

Q. How do computational methods resolve contradictions between predicted and experimental reaction outcomes for chlorohydrin formation?

Quantum chemical calculations (e.g., DFT at the B2K-PLYP//B3LYP level) model reaction pathways to identify transition states and intermediates. For example, discrepancies in dienogest chlorination were resolved by replacing hydroxide with water as the nucleophile in simulations, aligning computational predictions with experimental pH-dependent product distributions . Researchers should validate computational models with kinetic isotope effects (KIEs) or isotopic labeling .

Q. What strategies mitigate challenges in isolating this compound from complex mixtures, such as Panax ginseng extracts?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or preparative HPLC is recommended. Gradient elution (e.g., acetonitrile/water with 0.1% formic acid) enhances resolution. For co-eluting compounds, tandem MS (LC-MS/MS) or centrifugal partition chromatography (CPC) improves specificity. Structural analogs like panaxynol and panaxydol require careful differentiation using retention time and fragmentation patterns .

Q. How can researchers address inconsistencies in epidemiological data regarding chlorohydrin toxicity?

Contradictory findings (e.g., pancreatic cancer risks in chlorohydrin workers) necessitate rigorous confounder analysis. Researchers should employ Cox proportional hazards models adjusted for exposure duration, latency periods, and co-exposures (e.g., ethylene oxide). In vitro genotoxicity assays (Ames test, comet assay) and in vivo rodent models clarify mechanisms, while molecular docking studies predict interactions with DNA repair enzymes .

Q. What experimental design principles ensure reproducibility in enzymatic resolution studies of chlorohydrin derivatives?

Kinetic resolution using lipases (e.g., Novozym®435) requires optimization of solvent polarity, temperature, and acyl donor concentration. For β-chlorohydrin acetates, enantiomeric excess (ee) is determined via chiral HPLC. Computational docking (e.g., AutoDock Vina) identifies steric or electronic factors affecting enzyme-substrate interactions. Researchers must report substrate conversions below 50% to adhere to the "Horeau principle" for accurate ee calculations .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting NMR data for chlorohydrin regioisomers in publications?

Include raw spectra in supplementary materials with peak assignments tabulated. Compare experimental shifts to DFT-calculated values (e.g., using Gaussian 16) to validate structural hypotheses. For ambiguous cases, nuclear Overhauser effect (NOE) spectroscopy or heteronuclear single-quantum coherence (HSQC) resolves spatial proximities .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC. Report 95% confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, false discovery rate (FDR) correction minimizes Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.